7-methoxy-3-nitro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
7-Methoxy-3-nitrochroman is a chemical compound that belongs to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-nitrochroman typically involves the nitration of 7-methoxychroman. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods
Industrial production of 7-Methoxy-3-nitrochroman follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-nitrochroman undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 7-Methoxy-3-aminochroman.
Substitution: Various substituted chromans depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3-nitrochroman has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-nitrochroman involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-nitrochromene: Similar structure but with a double bond in the chroman ring.
7-Methoxy-3-nitroflavone: Contains a flavone core with similar substituents.
7-Methoxy-3-nitrobenzopyran: Another related compound with a benzopyran core.
Uniqueness
7-Methoxy-3-nitrochroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
223772-32-5 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
7-methoxy-3-nitro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
FGEAPNILGZGZED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CO2)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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